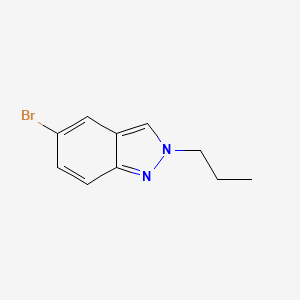

5-Bromo-2-propyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-propylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2/c1-2-5-13-7-8-6-9(11)3-4-10(8)12-13/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLGRBTWISXVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682487 | |

| Record name | 5-Bromo-2-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-77-7 | |

| Record name | 5-Bromo-2-propyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-propyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 5-Bromo-2-propyl-2H-indazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of public research data, this document focuses on compiling available information on its chemical identity and provides a generalized experimental protocol for its synthesis based on established methods for analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C10H11BrN2 | [1] |

| Molecular Weight | 239.11 g/mol | [1] |

| CAS Number | 1280786-77-7 | [1] |

| Appearance | Not specified in available literature. | |

| Melting Point | Data not available in public literature. | |

| Boiling Point | Data not available in public literature. | |

| Solubility | Data not available in public literature. | |

| Storage Temperature | -20°C | [1] |

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly accessible scientific literature. However, its synthesis can be reasonably achieved through the N-alkylation of 5-bromo-1H-indazole. The reaction of 5-bromo-1H-indazole with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base is a common strategy for the synthesis of N-alkylated indazoles.[2] It is important to note that such reactions can often yield a mixture of N1 and N2 isomers, necessitating chromatographic purification to isolate the desired this compound.

Generalized Experimental Protocol for N-Alkylation

The following protocol is a representative procedure based on general methods for the N-alkylation of indazoles and should be optimized for specific laboratory conditions.

Materials:

-

5-bromo-1H-indazole

-

1-Bromopropane (or other suitable propylating agent)

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-1H-indazole in anhydrous DMF, add a suitable base (e.g., sodium hydride, portion-wise at 0 °C, or potassium carbonate).

-

Stir the mixture at room temperature for a designated time (e.g., 30-60 minutes) to allow for the formation of the indazolide anion.

-

Add the propylating agent (e.g., 1-bromopropane) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature, or with gentle heating, and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the N1 and N2 isomers and obtain pure this compound.

Diagram 1: Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Characterization

Detailed analytical data such as 1H NMR, 13C NMR, and mass spectrometry for this compound are not available in the reviewed public literature. For definitive structural confirmation and purity assessment, it is imperative for researchers to perform these analyses on their synthesized material.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. While the broader class of indazole derivatives has been investigated for a wide range of biological activities, including as kinase inhibitors and antimicrobial agents, any potential biological function of this specific compound remains to be elucidated through future research.[3][4][5]

Due to the absence of data on its biological activity and signaling pathways, no diagrams for these aspects can be provided at this time.

Safety Information

Conclusion

This compound is a chemical entity with established basic identifiers but lacks comprehensive characterization in the public scientific literature. This guide provides the currently available information and outlines a general synthetic approach. Further research is required to determine its physical properties, detailed analytical characterization, and to explore its potential biological activities. This document serves as a starting point for researchers interested in this compound and highlights the need for further investigation to fully understand its chemical and biological profile.

References

- 1. usbio.net [usbio.net]

- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Bromo-2-propyl-2H-indazole (CAS: 1280786-77-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-propyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a potential synthesis protocol, and discusses the broader biological significance of the indazole scaffold.

Core Compound Properties

This compound is a substituted indazole with a bromine atom at the 5-position and a propyl group attached to one of the nitrogen atoms of the pyrazole ring. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 1280786-77-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrN₂ | [1] |

| Molecular Weight | 239.11 g/mol | [1] |

| Purity | Highly Purified | [1] |

| Storage Temperature | -20°C | [1] |

| Shipping Temperature | Room Temperature | [1] |

Synthesis Methodology

The synthesis of this compound can be conceptually approached via the N-alkylation of 5-bromo-1H-indazole. The regioselectivity of this reaction (alkylation at the N-1 vs. N-2 position) is a critical consideration in the synthesis of indazole derivatives.

General Experimental Protocol for N-alkylation of Indazoles

A general method for the N-alkylation of indazoles involves the use of a base to deprotonate the indazole, followed by reaction with an alkyl halide. The choice of base and solvent system can significantly influence the ratio of N-1 to N-2 alkylated products.

Materials:

-

5-bromo-1H-indazole

-

1-Bromopropane (or other propyl halide)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add 5-bromo-1H-indazole.

-

Dissolve the indazole in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for a period to ensure complete deprotonation, then warm to room temperature.

-

Re-cool the mixture to 0 °C and add 1-bromopropane (typically 1.1 to 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to separate the N-1 and N-2 isomers and obtain the desired this compound.

This is a generalized protocol. The specific amounts of reagents, reaction times, and purification conditions would need to be optimized for the synthesis of this compound.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 5-Bromo-2-propyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical specifications for 5-Bromo-2-propyl-2H-indazole, a heterocyclic aromatic organic compound. The information is presented to support research and development activities in medicinal chemistry and drug discovery.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These data are critical for experimental design, including stoichiometric calculations, solution preparation, and analytical method development.

| Parameter | Value | Reference |

| Molecular Formula | C10H11BrN2 | [1] |

| Molecular Weight | 239.11 g/mol | [1] |

| CAS Number | 1280786-77-7 | [1] |

Compound Handling and Storage

Proper handling and storage are paramount to maintain the integrity and stability of the compound.

-

Storage Temperature : -20°C[1]

-

Shipping Temperature : Room Temperature[1]

-

General Guidance : For maximum product recovery, it is recommended to centrifuge the original vial before removing the cap.[1]

Logical Workflow for Compound Characterization

The following diagram outlines a typical workflow for the characterization and initial assessment of a novel chemical entity like this compound in a research setting. This process ensures a systematic evaluation of its chemical and biological properties.

Caption: General workflow for chemical compound characterization.

References

An In-depth Technical Guide to the Solubility Profile of 5-Bromo-2-propyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies available to determine the solubility profile of the novel organic compound, 5-Bromo-2-propyl-2H-indazole. Due to the novelty of this compound, specific experimental solubility data is not yet publicly available. Therefore, this document focuses on established, robust experimental protocols that are widely accepted in the pharmaceutical and chemical research fields for characterizing the solubility of new chemical entities. The guide details both thermodynamic and kinetic solubility assays, offering step-by-step protocols for their execution. Furthermore, it outlines the key factors that are predicted to influence the solubility of this compound based on its structural characteristics and the general principles of physical chemistry. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling them to generate reliable and reproducible solubility data.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The solubility of a compound is a critical physicochemical property that profoundly influences its behavior in both in vitro and in vivo systems. Poor aqueous solubility can be a major impediment in drug discovery and development, leading to challenges in formulation, unreliable bioassay results, and poor bioavailability.[1][2] Therefore, a thorough understanding of the solubility profile of this compound is essential for its advancement as a potential therapeutic agent or research tool.

This guide provides detailed experimental protocols for determining two key types of solubility:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

-

Kinetic Solubility: This measures the concentration of a compound at which it precipitates from a solution under specific, non-equilibrium conditions.[1] It is often determined in high-throughput screening (HTS) formats and is particularly relevant for early-stage drug discovery.[6]

Predicted Factors Influencing the Solubility of this compound

The molecular structure of this compound suggests several factors that will influence its solubility:

-

Polarity: The indazole ring system is relatively nonpolar, and the presence of a bromine atom and a propyl group further contributes to the lipophilicity of the molecule.[7] This suggests that the compound will likely exhibit poor aqueous solubility. The principle of "like dissolves like" indicates that it will be more soluble in organic solvents.[8]

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the compound will significantly impact its solubility. A higher crystal lattice energy will make it more difficult for solvent molecules to break apart the crystal structure and dissolve the compound.[7]

-

pH: The indazole moiety is weakly basic. Therefore, the pH of the aqueous medium is expected to influence its solubility. In acidic solutions, the nitrogen atoms in the indazole ring can become protonated, forming a more soluble salt.[9]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10]

-

Solvent: The choice of solvent will be the most critical factor. Due to its predicted nonpolar nature, this compound is expected to be more soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol than in water.

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for measuring the equilibrium solubility of a compound.[4]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or organic solvents). The presence of undissolved solid is crucial to ensure saturation.[4]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium.[11] This typically requires 24 to 72 hours.[6][11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[12]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Separate the saturated solution from the undissolved solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation at high speed.[6] Care must be taken to avoid disturbing the equilibrium during this step.

-

-

Quantification:

-

Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][13]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to quantify the solubility.

-

Kinetic Solubility Determination

Kinetic solubility assays are rapid methods often used in early drug discovery to assess the solubility of a large number of compounds.[14] These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.[6]

This method relies on detecting the formation of precipitate by measuring light scattering.

Experimental Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[14]

-

-

Assay Plate Preparation:

-

In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Add a small volume of each diluted stock solution to wells containing the aqueous buffer (e.g., PBS, pH 7.4).[14]

-

-

Incubation and Measurement:

-

Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37 °C).[14]

-

Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background, indicating the onset of precipitation.

-

This method involves separating any precipitate and then quantifying the amount of compound remaining in the solution.

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a DMSO stock solution of this compound.

-

Add a small aliquot of the stock solution to the aqueous buffer in a microtiter plate.[14]

-

-

Incubation and Filtration:

-

Incubate the plate for a set time (e.g., 1-2 hours) with shaking.

-

Filter the contents of each well through a filter plate to remove any precipitated compound.[13]

-

-

Quantification:

Data Presentation

All quantitative solubility data for this compound should be summarized in clear, structured tables for easy comparison.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | pH | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|---|

| Purified Water | 25 | 7.0 | Data to be determined | Data to be determined | Shake-Flask |

| PBS | 25 | 7.4 | Data to be determined | Data to be determined | Shake-Flask |

| 0.1 M HCl | 25 | 1.0 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | N/A | Data to be determined | Data to be determined | Shake-Flask |

| DMSO | 25 | N/A | Data to be determined | Data to be determined | Shake-Flask |

Table 2: Kinetic Solubility of this compound

| Assay Method | Aqueous Buffer | pH | Incubation Time (h) | Temperature (°C) | Kinetic Solubility (µM) |

|---|---|---|---|---|---|

| Turbidimetry | PBS | 7.4 | 2 | 25 | Data to be determined |

| Direct UV/LC-MS | PBS | 7.4 | 2 | 25 | Data to be determined |

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for determining thermodynamic and kinetic solubility.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. ijnrd.org [ijnrd.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. enamine.net [enamine.net]

- 7. benchchem.com [benchchem.com]

- 8. saltise.ca [saltise.ca]

- 9. ascendiacdmo.com [ascendiacdmo.com]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Technical Guide: Spectroscopic and Spectrometric Analysis of 5-Bromo-2-propyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific experimental spectroscopic or spectrometric data for 5-Bromo-2-propyl-2H-indazole (CAS RN: 1280786-77-7). The information presented in this guide, including spectral data tables, is based on general knowledge of spectroscopic techniques and data for the closely related analogue, 5-Bromo-2-methyl-2H-indazole . This document serves as a template and illustrative guide for the kind of data and methodologies that would be expected for the target compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with any novel compound, thorough structural characterization is paramount to confirm its identity and purity. This guide outlines the standard spectroscopic and spectrometric techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for the propyl derivative is unavailable, this guide provides a framework for its analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C10H11BrN2[1] |

| Molecular Weight | 239.11 g/mol [1] |

| CAS Number | 1280786-77-7[1] |

Spectroscopic and Spectrometric Data Summary

The following tables present the expected data for this compound, with illustrative values derived from its methyl analogue, 5-Bromo-2-methyl-2H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Note: The following are predicted ¹H and ¹³C NMR spectral data for this compound, based on known shifts for similar structures. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | d | 1H | H-4 |

| ~7.6-7.7 | d | 1H | H-6 |

| ~7.5-7.6 | s | 1H | H-3 |

| ~7.2-7.3 | dd | 1H | H-7 |

| ~4.2-4.4 | t | 2H | N-CH₂ |

| ~1.8-2.0 | sextet | 2H | CH₂-CH₂-CH₃ |

| ~0.9-1.1 | t | 3H | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-7a |

| ~129 | C-3 |

| ~125 | C-5 |

| ~123 | C-4 |

| ~120 | C-6 |

| ~118 | C-3a |

| ~115 | C-7 |

| ~55 | N-CH₂ |

| ~23 | CH₂-CH₂-CH₃ |

| ~11 | CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium-Strong | Aliphatic C-H Stretch |

| ~1610, 1500, 1450 | Medium-Strong | C=C and C=N Aromatic Ring Stretching |

| ~1350-1250 | Medium | C-N Stretch |

| ~1100-1000 | Strong | C-H in-plane bending |

| ~880-800 | Strong | C-H out-of-plane bending (Aromatic) |

| ~600-500 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 238/240 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 197/199 | Medium | [M - C₃H₇]⁺ |

| 118 | High | [M - Br - C₃H₇]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are general protocols for obtaining the spectroscopic and spectrometric data.

NMR Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Sample Preparation:

-

For EI-MS, a dilute solution in a volatile solvent (e.g., methanol, dichloromethane) is prepared.

-

For ESI-MS, a dilute solution in a solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate, is prepared.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Potential Synthetic Pathway

A common method for the synthesis of 2-alkyl-2H-indazoles involves the N-alkylation of the parent indazole.

Caption: A plausible synthetic route for this compound via N-alkylation.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-propyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a robust and regioselective synthetic route to 5-Bromo-2-propyl-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 5-bromo-1H-indazole, followed by a selective N-alkylation to yield the desired N2-substituted product. This guide includes detailed experimental protocols, quantitative data, and a workflow visualization to facilitate replication and further investigation in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the formation of the indazole core via a diazotization and cyclization of an appropriately substituted aniline. Subsequently, a regioselective N-alkylation is performed to introduce the propyl group specifically at the N2 position of the indazole ring. This selectivity is crucial as direct alkylation of indazoles can often lead to a mixture of N1 and N2 isomers.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Data Presentation

The following tables summarize the quantitative data for the two-step synthesis, providing a clear overview of the reagents, conditions, and expected outcomes.

Table 1: Synthesis of 5-Bromo-1H-indazole

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity | Molar Equivalence |

| 4-Bromo-2-methylaniline | 186.05 | 95.0 g | 1.0 |

| Acetic Anhydride | 102.09 | 0.109 L | ~1.2 |

| Potassium Acetate | 98.14 | 14.6 g | ~0.3 |

| Isoamyl Nitrite | 117.15 | 0.147 L | ~1.2 |

| Chloroform | - | 0.70 L | - |

| Product: | |||

| 5-Bromo-1H-indazole | 197.03 | 91.9 g | - |

| Yield: | - | - | 94% |

Table 2: Synthesis of this compound (Adapted Protocol)

| Reagent/Parameter | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Molar Equivalence |

| 5-Bromo-1H-indazole | 197.03 | 197 mg (1 mmol) | 1.0 |

| Propyl-2,2,2-trichloroacetimidate | 218.46 | ~328 mg (1.5 mmol) | 1.5 |

| Trifluoromethanesulfonic Acid (TfOH) | 150.08 | ~19 mg (0.125 mmol) | 0.125 |

| Dichloromethane (DCM) | - | 3 mL | - |

| Product: | |||

| This compound | 239.11 | - | - |

| Expected Yield: | - | - | High (>90%) |

Note: The protocol for the second step is adapted from a general method for selective N2-alkylation of indazoles. Yields are expected to be high based on analogous reactions.[1][2]

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indazole

This protocol is based on the established synthesis from 4-bromo-2-methylaniline.[3]

Materials:

-

4-Bromo-2-methylaniline (95.0 g)

-

Chloroform (0.70 L)

-

Acetic anhydride (0.109 L)

-

Potassium acetate (14.6 g)

-

Isoamyl nitrite (0.147 L)

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Heptane

-

Magnesium sulfate

-

Celite

-

Silica gel

Procedure:

-

To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Stir the solution for 50 minutes.

-

Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture.

-

Reflux the solution at 68°C for 20 hours.

-

Cool the reaction to 25°C and distill off the volatile components under vacuum (30 mmHg, 30-40°C).

-

Charge the vessel with water in portions (total of 225 mL) and distill the azeotrope to remove remaining volatiles.

-

Transfer the product mass back into the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

-

Heat the mixture to 50-55°C and add another 100 mL of concentrated hydrochloric acid in portions over 2 hours.

-

Cool the solution to 20°C and carefully add 50% sodium hydroxide (520 g) to adjust the pH to 11, keeping the temperature below 37°C.

-

Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine (240 mL), and filter through a Celite pad.

-

Dry the organic solution over magnesium sulfate, filter through a silica gel pad (45 g) with ethyl acetate.

-

Concentrate the eluant by rotary evaporation, adding a total of 0.45 L of heptane during distillation until a dry solid remains.

-

Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole (91.9 g, 94% yield).[3]

Step 2: Regioselective Synthesis of this compound

This protocol is adapted from the general procedure for selective N2-alkylation of 1H-indazoles developed by Clemens et al.[1][2]

Materials:

-

5-Bromo-1H-indazole

-

Propyl-2,2,2-trichloroacetimidate (prepared from propanol and trichloroacetonitrile)

-

Trifluoromethanesulfonic acid (TfOH)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1H-indazole (1.0 mmol) in dichloromethane (3 mL).

-

Add propyl-2,2,2-trichloroacetimidate (1.5 mmol).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (0.125 mmol) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound. The N2-isomer is typically the major product under these conditions.[1][2]

Concluding Remarks

The described two-step synthesis provides a reliable and high-yielding pathway to this compound. The initial formation of 5-bromo-1H-indazole is a well-established and scalable process. The subsequent N2-propylation, utilizing a modern acid-catalyzed reaction with a trichloroacetimidate, offers excellent regioselectivity, which is a significant advantage over traditional alkylation methods that often result in difficult-to-separate isomeric mixtures. This guide provides the necessary details for researchers to synthesize this valuable compound for further applications in drug discovery and development.

References

5-Bromo-2-propyl-2H-indazole: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-propyl-2H-indazole is a substituted indazole derivative with potential applications in medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a broad range of therapeutic effects including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, synthesis, and potential biological significance. Due to the limited publicly available data on this specific compound, information from closely related analogs, particularly 5-bromo-2-alkyl-2H-indazoles, is leveraged to provide a thorough overview. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel indazole-based therapeutics.

Chemical Properties and Data

This compound is a heterocyclic aromatic compound. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1280786-77-7 | [1] |

| Molecular Formula | C₁₀H₁₁BrN₂ | [1] |

| Molecular Weight | 239.11 g/mol | [1] |

| Appearance | Not specified in available literature | - |

| Melting Point | Not specified in available literature | - |

| Boiling Point | Not specified in available literature | - |

| Solubility | Not specified in available literature | - |

Table 1: Physicochemical Properties of this compound.

Synthesis and Characterization

While a specific experimental protocol for the synthesis of this compound is not detailed in the reviewed literature, a reliable synthetic route can be extrapolated from established methods for the regioselective N-alkylation of indazoles. The synthesis of the closely related analog, 5-bromo-2-ethyl-2H-indazole, provides a strong template for a potential synthetic protocol.

Proposed Synthetic Protocol

The synthesis of this compound can likely be achieved through the N-alkylation of 5-bromo-1H-indazole with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, under basic conditions. A general procedure is outlined below, adapted from the synthesis of similar 2-alkyl-2H-indazoles.

Experimental Protocol: Synthesis of this compound (Extrapolated)

-

Materials: 5-bromo-1H-indazole, 1-bromopropane (or 1-iodopropane), a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃)), and an appropriate solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile).

-

Procedure:

-

To a solution of 5-bromo-1H-indazole in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for a predetermined time (e.g., 30-60 minutes) to allow for the deprotonation of the indazole nitrogen.

-

Add 1-bromopropane (or 1-iodopropane) dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

-

Note: The choice of base and solvent can influence the regioselectivity of the alkylation, yielding a mixture of N1 and N2 isomers. Optimization of reaction conditions is crucial to maximize the yield of the desired 2-propyl isomer.

Expected Characterization Data

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The expected data, based on the analysis of similar compounds, is presented below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the propyl group (a triplet for the terminal methyl, a sextet for the methylene adjacent to the methyl, and a triplet for the methylene attached to the indazole nitrogen), and distinct aromatic protons of the indazole core. |

| ¹³C NMR | Resonances for the three carbons of the propyl group and the aromatic carbons of the 5-bromo-indazole moiety. |

| Mass Spectrometry (MS) | A molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (239.11 for C₁₀H₁₁BrN₂), with a characteristic isotopic pattern for bromine. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of aromatic C-H stretching, C=C and C=N stretching of the indazole ring, and C-H stretching of the alkyl chain. |

Table 2: Expected Spectroscopic Data for this compound.

Biological Activities and Potential Applications

Direct studies on the biological activity of this compound are not available in the public domain. However, the broader class of indazole derivatives has been extensively investigated and shown to possess a wide array of pharmacological properties. This suggests that this compound is a promising candidate for biological screening.

Potential Therapeutic Areas

-

Anticancer Activity: Many indazole derivatives have demonstrated potent anticancer activity by targeting various protein kinases involved in cancer cell proliferation and survival.[2]

-

Anti-inflammatory Activity: The indazole nucleus is a core structure in several non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4]

-

Antimicrobial Activity: Various substituted indazoles have been reported to exhibit activity against a range of microbial pathogens, including bacteria and fungi.

-

Other CNS Activities: Some indazole derivatives have been investigated for their potential in treating neurological and psychiatric disorders.

Postulated Mechanism of Action

Given the prevalence of kinase inhibition as a mechanism for bioactive indazoles, it is plausible that this compound could function as a kinase inhibitor. The specific kinase targets would depend on the overall three-dimensional structure of the molecule and its interactions within the ATP-binding pocket of a given kinase. A hypothetical signaling pathway that could be targeted by an indazole-based kinase inhibitor in cancer is depicted below.

References

The Biological Versatility of 5-Bromo-2-propyl-2H-indazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Among these, derivatives of 5-Bromo-2H-indazole are of particular interest due to their potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of 5-Bromo-2-propyl-2H-indazole and its closely related analogs. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from analogous compounds to highlight its potential and provide robust experimental protocols for its evaluation.

Synthesis of 2-Alkyl-5-bromo-2H-indazoles

The synthesis of 2-alkyl-5-bromo-2H-indazoles can be achieved through various established synthetic routes. A common method involves the alkylation of a 5-bromo-1H-indazole precursor. The regioselectivity of the alkylation (N1 vs. N2 position) is a critical aspect of the synthesis.

Caption: General synthetic scheme for 2-alkyl-5-bromo-2H-indazoles.

Potential Biological Activities

Based on the activities of structurally related indazole derivatives, this compound is anticipated to exhibit a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Indazole derivatives are well-documented as potent anticancer agents.[1][2][3] They have been shown to inhibit various protein kinases and induce apoptosis in cancer cells.[4][5] The cytotoxic effects of analogous compounds against several cancer cell lines are summarized below.

Table 1: Anticancer Activity of Representative Indazole Derivatives

| Compound/Scaffold | Cancer Cell Line | IC50 (µM) | Reference |

| Indazole derivative 2f | 4T1 (Breast Cancer) | 0.23 | [4] |

| Indazole derivative 2f | HepG2 (Liver Cancer) | 0.80 | [4] |

| Indazole derivative 2f | MCF-7 (Breast Cancer) | 0.34 | [4] |

| Polysubstituted indazole | A2780 (Ovarian Carcinoma) | 0.64 - 17 | [6] |

| Polysubstituted indazole | A549 (Lung Adenocarcinoma) | 0.64 - 17 | [6] |

| Indazol-pyrimidine 4f | MCF-7 (Breast Cancer) | 1.629 | [7] |

| Indazol-pyrimidine 4i | MCF-7 (Breast Cancer) | 1.841 | [7] |

The proposed mechanism of action for some anticancer indazoles involves the induction of apoptosis through the mitochondrial pathway.[4] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[4]

Caption: Mitochondrial-mediated apoptosis pathway induced by some indazole derivatives.[4]

Antimicrobial Activity

Various indazole derivatives have demonstrated activity against a spectrum of microbial pathogens, including bacteria and protozoa.[8][9] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Representative Indazole Derivatives

| Compound/Scaffold | Microorganism | MIC (µg/mL) | Reference |

| Indazole 2 | E. faecalis | ~128 | [10] |

| Indazole 3 | E. faecalis | ~128 | [10] |

| Indazole 5 | S. aureus | 64 - 128 | [10] |

| Indazole 5 | S. epidermidis | 64 - 128 | [10] |

| 2-phenyl-2H-indazole 18 | G. intestinalis | (12.8x more active than metronidazole) | [8] |

| 2,3-diphenyl-2H-indazole 23 | C. albicans | - | [8] |

Anti-inflammatory Activity

The anti-inflammatory properties of indazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade.[11][12]

Table 3: Anti-inflammatory Activity of Representative Indazole Derivatives

| Compound/Scaffold | Target | IC50 (µM) | Reference |

| 5-aminoindazole | COX-2 | 12.32 - 23.42 | [11] |

| Indazole derivative 16 | COX-2 | 0.409 | [13] |

| Indazole-Indolinone AB 12 | COX-2 | (Binding Energy -9.6 kcal/mol) | [14] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of the biological activities of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: A simplified workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[16]

Protocol:

-

Enzyme and Compound Pre-incubation: Pre-incubate the human recombinant COX-2 enzyme with various concentrations of the this compound derivative and a COX-2 cofactor in an assay buffer for 10 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid (the substrate).

-

Reaction Incubation: Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.

-

Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable detection method, such as an ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Conclusion

While direct biological data for this compound is not extensively documented, the wealth of information on analogous indazole derivatives strongly suggests its potential as a versatile bioactive molecule. The established anticancer, antimicrobial, and anti-inflammatory activities of the indazole scaffold provide a solid foundation for the investigation of this specific derivative. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the biological profile of this compound and contribute to the growing body of knowledge on this important class of heterocyclic compounds. Further research is warranted to elucidate its specific mechanisms of action and to explore its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis, characterization, in-silico, and in-vivo profiling of selective cyclo-oxygenase-2 inhibitors of Indazole-Indolinone Derivatives with anti-inflammatory and analgesic potency [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Landscape of Substituted Indazoles: A Technical Guide for Drug Discovery

Introduction: The indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with a diverse array of substituted derivatives demonstrating significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the pharmacological properties of substituted indazoles, focusing on their mechanisms of action, key therapeutic targets, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals engaged in the exploration of this versatile heterocyclic motif.

I. Key Therapeutic Targets and Mechanisms of Action

Substituted indazoles have been successfully developed to target a range of biomolecules, leading to approved drugs and promising clinical candidates. Their mechanisms of action are diverse, encompassing the inhibition of protein kinases, interference with DNA repair pathways, and modulation of hypoxia-inducible factors.

Protein Kinase Inhibition

A predominant application of the indazole scaffold is in the design of protein kinase inhibitors. Several FDA-approved drugs containing the indazole core target various kinases involved in cancer progression.

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1] By blocking the ATP-binding site of these receptors, Axitinib inhibits downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[2][3] The primary signaling cascade affected is the VEGFR pathway, which in turn influences downstream pathways like the Ras/Raf/MEK/ERK (MAPK) pathway.[4]

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor that blocks the activity of VEGFRs, platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-Kit).[5][6] This broad-spectrum inhibition disrupts multiple signaling pathways that contribute to tumor growth, angiogenesis, and metastasis, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[7]

-

Other Kinase Targets: Substituted indazoles have been developed to inhibit a variety of other kinases, including Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and Polo-like kinase 4 (PLK4), which are critical for cell cycle progression and are often dysregulated in cancer.[8][9]

PARP Inhibition and DNA Repair

-

Niraparib: An orally available poly(ADP-ribose) polymerase (PARP) inhibitor.[10] PARP enzymes are essential for the repair of single-strand DNA breaks.[11][12] In cancer cells with mutations in DNA repair genes like BRCA1 and BRCA2, inhibition of PARP by Niraparib leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[11] Niraparib has also been shown to interfere with the SRC/STAT3 signaling pathway, which can increase apoptosis in tumor cells.[13]

Modulation of Hypoxia-Inducible Factor (HIF)

-

YC-1 (Lificiguat): This compound was initially developed for circulatory disorders but was later found to be a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[14] HIF-1 is a transcription factor that allows tumor cells to adapt and survive in low-oxygen (hypoxic) environments.[15] YC-1 inhibits HIF-1α expression at the post-transcriptional level, thereby blocking the transcription of genes involved in angiogenesis and tumor adaptation to hypoxia.[16] It has been shown to suppress the PI3K/Akt/mTOR pathway and inhibit the hypoxia-induced activation of NF-κB.[15]

II. Quantitative Bioactivity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for representative substituted indazoles against their respective targets. Lower values indicate higher potency.

Table 1: Anti-proliferative Activity of Indazole Derivatives Targeting Kinases

| Compound | Target Kinase | IC50 (nM) | Cell Line/Assay Context |

| Axitinib | VEGFR-1 | 0.1 | Cell-free |

| VEGFR-2 | 0.2 | Cell-free | |

| VEGFR-3 | 0.1–0.3 | Cell-free | |

| PDGFRβ | 1.6 | Cell-based | |

| c-Kit | 1.7 | Cell-based | |

| Pazopanib | VEGFR-1 | 10 | Cell-free |

| VEGFR-2 | 30 | Cell-free | |

| VEGFR-3 | 47 | Cell-free | |

| PDGFRα | 71 | Cell-free | |

| PDGFRβ | 84 | Cell-free | |

| c-Kit | 74 | Cell-free | |

| Compound 14d (FGFR1 Inhibitor) | FGFR1 | 5.5 | Not Specified |

| Compound 22 (FGFR Inhibitor) | FGFR-1 | Not Specified | Not Specified |

| FGFR-2 | 800 | Not Specified | |

| FGFR-3 | 4500 | Not Specified | |

| Compound 55a (Aurora Kinase Inhibitor) | Various Cancer Cell Lines | 8.3 - 1430 | SMMC-7721, HCT116, A549, HL60 |

| Compound C05 (PLK4 Inhibitor) | PLK4 | < 0.1 | Kinase Assay |

| IMR-32 (Neuroblastoma) | 948 | Cell-based | |

| MCF-7 (Breast Cancer) | 979 | Cell-based | |

| H460 (Lung Cancer) | 1679 | Cell-based |

Data compiled from multiple sources.[1][8][9][17]

Table 2: Bioactivity of Indazole-Based PARP and HIF-1 Inhibitors

| Compound | Target | IC50/Ki (nM) | Assay Context |

| Niraparib | PARP-1 | 2.8 (IC50) | Enzymatic Assay |

| PARP-2 | 0.6 (IC50) | Enzymatic Assay | |

| Afuresertib (Akt1 inhibitor) | Akt1 | 0.08 (Ki) | Not Specified |

| Akt1 | 1.3 (IC50) | Not Specified | |

| HCT116 (Colon Cancer) | 950 (IC50) | Cell-based |

Data compiled from multiple sources.[10][18]

III. Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific protein kinase.

Objective: To measure the concentration of a substituted indazole required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

-

Recombinant purified protein kinase

-

Specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Substituted indazole inhibitor

-

Kinase reaction buffer

-

Assay detection reagents (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the indazole inhibitor in DMSO and then in kinase buffer. Prepare solutions of the kinase, substrate, and ATP in kinase buffer.

-

Reaction Setup: Add the kinase and inhibitor to the wells of the microplate and incubate for a short period.

-

Initiate Reaction: Add the ATP/substrate mixture to initiate the kinase reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop Reaction & Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.[19]

-

Data Analysis: Measure the signal (e.g., luminescence, fluorescence). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of substituted indazoles on cell proliferation and viability.

Objective: To determine the IC50 of a substituted indazole on the growth of cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the substituted indazole compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[20]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This technique is used to detect specific proteins in a sample and to analyze the activation state of signaling pathways.

Objective: To investigate the effect of a substituted indazole on the phosphorylation status of key proteins in a specific signaling cascade.

Procedure:

-

Cell Treatment and Lysis: Treat cells with the substituted indazole at various concentrations and for different time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-VEGFR and anti-phospho-VEGFR).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by substituted indazoles and a typical experimental workflow for their evaluation.

Caption: Axitinib inhibits VEGFR signaling.

Caption: Niraparib induces synthetic lethality.

Caption: Drug discovery workflow for indazoles.

V. Conclusion

Substituted indazoles represent a highly versatile and clinically significant class of pharmacological agents. Their ability to be tailored to inhibit a wide range of therapeutic targets, particularly protein kinases, has led to the development of important anticancer drugs. The continued exploration of the indazole scaffold, driven by a deep understanding of its structure-activity relationships and mechanisms of action, holds great promise for the discovery of novel therapeutics for cancer and other diseases. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further investigate and harness the potential of this remarkable heterocyclic system.

References

- 1. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 3. What is Axitinib used for? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 6. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting | MDPI [mdpi.com]

- 11. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 12. urology-textbook.com [urology-textbook.com]

- 13. Frontiers | Niraparib-induced STAT3 inhibition increases its antitumor effects [frontiersin.org]

- 14. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. YC-1 inhibits HIF-1 expression in prostate cancer cells: contribution of Akt/NF-kappaB signaling to HIF-1alpha accumulation during hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

Purity and Stability of 5-Bromo-2-propyl-2H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 5-Bromo-2-propyl-2H-indazole, a key intermediate in pharmaceutical research and development. This document outlines typical purity specifications, potential impurities, recommended storage conditions, and detailed protocols for assessing the stability of this compound under various stress conditions.

Compound Profile

This compound is a substituted indazole derivative. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 1280786-77-7 | [1] |

| Molecular Formula | C10H11BrN2 | [1] |

| Molecular Weight | 239.11 g/mol | [1] |

| Appearance | Off-white to yellow solid (typical) | N/A |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | N/A |

Purity and Impurity Profile

Commercial sources describe this compound as "Highly Purified"[1]. Based on data for analogous compounds such as 5-Bromo-2-ethyl-2H-indazole, a typical purity specification is expected to be in the range of ≥98%[2].

Table 1: Typical Purity Specification

| Parameter | Specification |

| Purity (by HPLC/GC) | ≥ 98.0% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

Potential impurities in this compound can originate from the synthesis process. The synthesis of 2H-indazoles can involve various routes, including cyclization reactions of substituted anilines or intramolecular N-arylation[3][4][5]. Based on these general synthetic pathways, potential impurities may include:

-

Starting Material Residues: Unreacted precursors used in the synthesis.

-

Isomeric Impurities: Formation of the corresponding 1H-indazole isomer.

-

By-products of Bromination: Di-brominated or other regioisomers of the indazole core.

-

Solvent Residues: Residual solvents from the reaction and purification steps.

A robust analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), is essential for the accurate determination of purity and the identification and quantification of these potential impurities.

Stability Profile and Storage

The stability of this compound is critical for its handling, storage, and use in downstream applications. The recommended storage temperature is -20°C[1].

Table 2: Recommended Storage and Handling

| Condition | Recommendation |

| Storage Temperature | -20°C |

| Light | Store in a light-resistant container. |

| Moisture | Store in a well-sealed container in a dry environment. |

| Incompatibilities | Avoid strong oxidizing agents. |

To comprehensively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and degradation products.

Experimental Protocols

The following sections detail the experimental protocols for purity assessment and a forced degradation study.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a general procedure for determining the purity of this compound. Method optimization and validation are required for specific applications.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Methanol |

Forced Degradation Study Protocol

Forced degradation studies are essential for establishing a stability-indicating analytical method and understanding the degradation pathways of the molecule[6][7][8]. The following protocol outlines the stress conditions to be applied.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 24 hours. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in methanol for analysis.

-

Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a total of 1.2 million lux hours and 200 watt hours/square meter. Dissolve in methanol for analysis.

3. Analysis: Analyze the stressed samples using the developed HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Visualizations

The following diagrams illustrate the experimental workflows for purity and stability testing.

References

- 1. usbio.net [usbio.net]

- 2. calpaclab.com [calpaclab.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-propyl-2H-indazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of indazole have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Specifically, the 2H-indazole isomer has been a key component in the development of various therapeutic agents. This document provides an overview of the potential applications and experimental protocols related to 5-Bromo-2-propyl-2H-indazole, a member of this important class of compounds. While specific data for this compound is limited in publicly available literature, the following information is based on the known activities and established protocols for closely related 5-bromo-2-alkyl-2H-indazole analogs and other indazole-based kinase inhibitors.

Potential Medicinal Chemistry Applications

Based on the activities of analogous compounds, this compound is a promising candidate for investigation in several therapeutic areas:

-

Oncology: Many indazole derivatives function as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[1][6] Analogs of this compound could potentially inhibit key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Polo-like kinase 4 (PLK4), which are implicated in tumor angiogenesis and cell cycle regulation, respectively.[1][7]

-

Inflammation: The indazole nucleus is present in compounds with anti-inflammatory properties.[8] this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) or myeloperoxidase (MPO), which are key mediators of inflammation.[4][9]

-

Infectious Diseases: Various indazole derivatives have demonstrated antimicrobial and antiprotozoal activity.[4][5] The unique substitution pattern of this compound makes it a candidate for screening against a panel of bacterial, fungal, and protozoal strains.

Quantitative Data Summary

Due to the absence of specific experimental data for this compound, the following tables present hypothetical yet plausible quantitative data based on the activity ranges observed for analogous 5-bromo-2-alkyl-2H-indazoles and other indazole-based kinase inhibitors. These tables are for illustrative purposes to guide potential experimental design.

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC₅₀ (nM) | Assay Type |

| VEGFR2 | 50 - 250 | Biochemical (e.g., ADP-Glo) |

| PLK4 | 100 - 500 | Biochemical (e.g., Lanthascreen) |

| Aurora A | > 1000 | Biochemical (e.g., Z'-LYTE) |

| c-Met | > 1000 | Biochemical (e.g., HTRF) |

Table 2: Hypothetical Anti-proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HUVEC | - | 0.5 - 5 |

| MCF-7 | Breast Cancer | 1 - 10 |

| A549 | Lung Cancer | 5 - 25 |

| HCT116 | Colon Cancer | 5 - 25 |

Table 3: Hypothetical Anti-inflammatory and Antimicrobial Activity

| Biological Target | Assay Type | IC₅₀ / MIC (µM) |

| COX-2 | Enzyme Inhibition Assay | 10 - 50 |

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 16 - 64 |

| Candida albicans | Minimum Inhibitory Concentration (MIC) | 32 - 128 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound, based on established protocols for analogous compounds.

Protocol 1: Synthesis of this compound

This protocol is a general method for the N-alkylation of a 5-bromo-1H-indazole precursor. The regioselectivity of the alkylation (N1 vs. N2) can be influenced by reaction conditions and the nature of the starting material.

Materials:

-

5-Bromo-1H-indazole

-

1-Iodopropane (or 1-bromopropane)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 5-bromo-1H-indazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-iodopropane (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-